molecular formula C14H18O4 B122986 Monohexyl Phthalate CAS No. 24539-57-9

Monohexyl Phthalate

Cat. No.: B122986
CAS No.: 24539-57-9
M. Wt: 250.29 g/mol
InChI Key: XOSNGXNHDRYFEF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Monohexyl Phthalate is synthesized through the esterification of phthalic anhydride with hexanol. The reaction is typically catalyzed by an acid, such as sulfuric acid, and involves heating the mixture to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Monohexyl Phthalate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Monohexyl Phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism by interacting with hormone receptors and altering intracellular signaling pathways. This disruption can lead to various health effects, including reproductive and developmental issues .

Comparison with Similar Compounds

  • Diethyl Phthalate
  • Dibutyl Phthalate
  • Diisobutyl Phthalate
  • Di-2-ethylhexyl Phthalate

Comparison: Monohexyl Phthalate is unique in its specific ester group, which imparts distinct physical and chemical properties compared to other phthalates. For example, it has a different molecular weight and solubility profile, which can influence its behavior in biological systems and its applications in industry .

Properties

IUPAC Name

2-hexoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-2-3-4-7-10-18-14(17)12-9-6-5-8-11(12)13(15)16/h5-6,8-9H,2-4,7,10H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSNGXNHDRYFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40947420
Record name 2-[(Hexyloxy)carbonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24539-57-9
Record name Monohexyl phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24539-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mono-n-hexyl phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024539579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Hexyloxy)carbonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexyl hydrogen phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.078
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Monohexyl Phthalate used as an internal standard in the analysis of Butylbenzyl Phthalate metabolites?

A1: this compound is structurally similar to the target analytes, monobutyl phthalate (BuP) and monobenzyl phthalate (BeP), which are metabolites of Butylbenzyl Phthalate. This similarity makes it suitable for monitoring and compensating for variations in recovery during sample preparation and analysis. [] By adding a known amount of this compound to the samples, researchers can account for any loss of the target analytes during extraction, derivatization, and instrumental analysis. This approach improves the accuracy and reliability of the quantification of BuP and BeP in urine samples. []

Q2: How does the use of this compound as an internal standard improve the accuracy of the analytical method?

A2: The research paper states that "Variations in recovery are compensated by the internal standard of which the molecular structure is very similar to the ones of the monophthalates under investigation." [] This means that if a certain percentage of BuP is lost during a processing step, a similar percentage of this compound is also likely lost. By comparing the measured ratio of BuP to this compound against a known standard curve, the actual concentration of BuP in the original sample can be accurately determined despite any losses during the process.

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